molecular formula C11H11IN2O2 B1506977 Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 885276-44-8

Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1506977
CAS No.: 885276-44-8
M. Wt: 330.12 g/mol
InChI Key: PZWDIGOKYCFYMK-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H11IN2O2. It is a derivative of imidazo[1,2-a]pyridine, a nitrogen-containing heterocycle that is commonly found in various pharmaceutical drugs. This compound is characterized by its iodine and methyl groups attached to the imidazo[1,2-a]pyridine core structure, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Metal-Free Synthesis: One of the notable methods for synthesizing imidazo[1,2-a]pyridines involves a metal-free, aqueous synthesis under ambient conditions. This method uses NaOH-promoted cycloisomerizations of N-propargylpyridiniums, yielding the desired product in quantitative amounts within minutes.

  • Industrial Production Methods: Industrial routes often involve condensations between 2-aminopyridines and α-bromoketones or α-chloroketones. These reactions typically require high temperatures and the use of solvents like N,N-dimethylformamide or acetonitrile.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the iodine atom, leading to the formation of different reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and potassium iodide (KI) are typically employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amino derivatives and other reduced forms.

  • Substitution Products: Azides, iodides, and other substituted derivatives.

Scientific Research Applications

Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Studied for its potential biological activities and interactions with various biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Imidazo[1,2-a]pyridines: Similar compounds include imidazo[1,2-a]pyridine derivatives without iodine or methyl groups.

  • 3-Iodoimidazo[1,2-a]pyridines: Compounds with iodine at different positions on the imidazo[1,2-a]pyridine ring.

  • 8-Methylimidazo[1,2-a]pyridines: Compounds with a methyl group at different positions on the imidazo[1,2-a]pyridine ring.

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Properties

IUPAC Name

ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c1-3-16-11(15)8-9(12)14-6-4-5-7(2)10(14)13-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWDIGOKYCFYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722983
Record name Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-44-8
Record name Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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